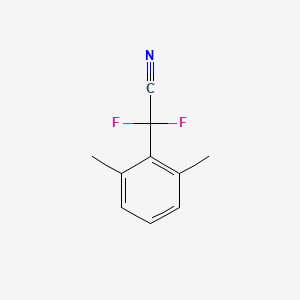
4-nitro-2-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-2-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by the presence of nitro groups and an isoindole structure
Preparation Methods
The synthesis of 4-nitro-2-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the nitration of an appropriate precursor compound, followed by cyclization to form the isoindole structure. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to introduce the nitro groups . Industrial production methods may employ continuous flow systems to ensure safety and efficiency, particularly when dealing with highly exothermic reactions .
Chemical Reactions Analysis
4-nitro-2-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic ring .
Scientific Research Applications
4-nitro-2-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-2-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
4-nitro-2-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione can be compared with other nitroaromatic compounds such as:
- 4-nitrophenyl isocyanate
- 2-amino-4-nitrophenol
- 4-amino-2-nitrophenol
These compounds share the presence of nitro groups but differ in their structural frameworks and reactivity. The isoindole structure of this compound imparts unique chemical properties, making it distinct from other nitroaromatic compounds .
Properties
Molecular Formula |
C14H7N3O6 |
|---|---|
Molecular Weight |
313.22 g/mol |
IUPAC Name |
4-nitro-2-(2-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7N3O6/c18-13-8-4-3-7-11(17(22)23)12(8)14(19)15(13)9-5-1-2-6-10(9)16(20)21/h1-7H |
InChI Key |
RPTJUHWYNDEZNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12454825.png)
![N'-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B12454826.png)
![{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid](/img/structure/B12454831.png)



![(4Z)-4-{[(3,3-diphenylpropyl)amino]methylidene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454847.png)
![2-fluoro-N-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12454856.png)
![4-[[2-(4-Ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B12454858.png)
![5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one](/img/structure/B12454867.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-ethylphenyl)benzenesulfonamide](/img/structure/B12454868.png)
![5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B12454875.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454881.png)
![1-{3-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone](/img/structure/B12454889.png)
